

Application Notes and Protocols for SHLP2 Antibody in Western Blot and ELISA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHLP2

Cat. No.: B15610463

[Get Quote](#)

These application notes provide detailed protocols and guidelines for the use of antibodies targeting the Small Humanin-like Peptide 2 (**SHLP2**) in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are intended for researchers, scientists, and drug development professionals investigating the role of **SHLP2** in various biological processes.

Introduction to SHLP2

Small Humanin-like Peptide 2 (**SHLP2**) is a 26-amino acid peptide derived from the mitochondrial 16S rRNA gene.^{[1][2]} It is involved in cellular metabolism, survival, and has shown protective effects against amyloid- β toxicity.^{[3][4]} **SHLP2** enhances mitochondrial function and promotes cell survival by activating the ERK and STAT3 signaling pathways.^[5] Given its role in cytoprotection and metabolism, **SHLP2** is a protein of interest in studies related to aging, neurodegenerative diseases, and metabolic disorders. The molecular weight of **SHLP2** is approximately 3.0 kDa.^[1]

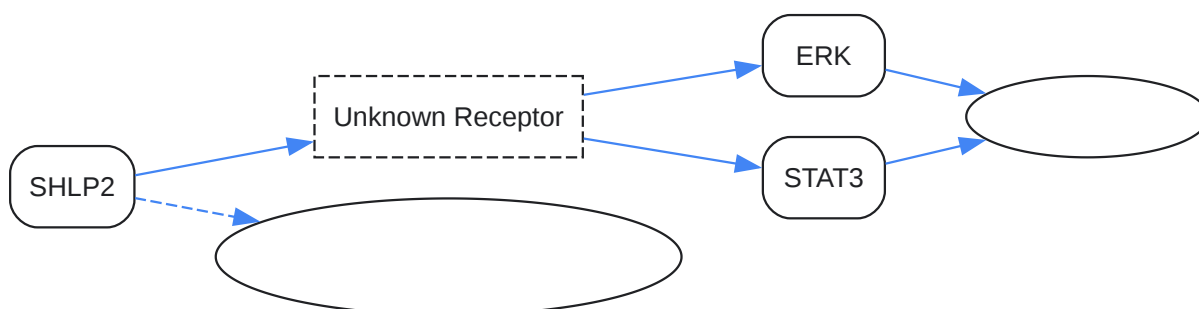
Data Presentation

Table 1: Quantitative Data for **SHLP2** Detection

Parameter	Western Blot	ELISA	Reference
Target	Small Humanin-like Peptide 2 (SHLP2)	Small Humanin-like Peptide 2 (SHLP2)	
Molecular Weight	~3.0 kDa	N/A	[1]
Sample Types	Cell Lysates, Tissue Homogenates	Plasma, Serum, Cell Culture Supernatants	[2]
Positive Control	SHLP2 Peptide, Cells overexpressing SHLP2	Recombinant SHLP2 Peptide	
Negative Control	SHLP2 Knockdown/Knockout Cells	Buffer/Matrix without SHLP2	
Primary Antibody Dilution	User-dependent, requires optimization (start at 1:500 - 1:2000)	User-dependent, requires optimization (start at 1-10 µg/mL for coating)	
Secondary Antibody Dilution	Typically 1:2000 - 1:10,000	Typically 1:1000 - 1:5000	

Signaling Pathway

SHLP2 is known to promote cell survival through the activation of the ERK and STAT3 signaling pathways.[5]



[Click to download full resolution via product page](#)

SHLP2 Signaling Pathway

Western Blot Protocol

This protocol provides a general guideline for the detection of **SHLP2** by Western Blot. Due to the small size of the peptide, modifications to standard protocols may be necessary for optimal detection.

Experimental Workflow

Western Blot Experimental Workflow

Materials and Reagents

- **SHLP2** Primary Antibody: Specificity and concentration to be determined by the user.
- Secondary Antibody: HRP-conjugated anti-species IgG.
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
- SDS-PAGE Gels: High percentage Tris-Tricine gels (e.g., 16%) are recommended for resolving small peptides.
- Transfer Membrane: PVDF membrane (0.2 µm pore size).
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Wash Buffer: TBST.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure

- Sample Preparation:
 - Lyse cells or tissues in ice-cold lysis buffer.
 - Determine protein concentration using a BCA or Bradford assay.

- Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
- Gel Electrophoresis:
 - Load samples onto a high-percentage Tris-Tricine SDS-PAGE gel.
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a pre-activated PVDF membrane. A wet transfer system is recommended for small peptides.
 - Transfer for 1 hour at 100V at 4°C.
- Immunodetection:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the **SHLP2** primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation. Note: The optimal antibody concentration must be determined empirically.
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using a digital imager or X-ray film.

ELISA Protocol

This protocol outlines a sandwich ELISA for the quantification of **SHLP2** in biological fluids.

Experimental Workflow

ELISA Experimental Workflow

Materials and Reagents

- Capture Antibody: **SHLP2**-specific antibody.
- Detection Antibody: Biotinylated **SHLP2**-specific antibody.
- Standard: Recombinant **SHLP2** peptide.
- Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
- Wash Buffer: PBS with 0.05% Tween-20.
- Blocking Buffer: 1% BSA in PBS.
- Assay Diluent: 0.1% BSA, 0.05% Tween-20 in PBS.
- Enzyme Conjugate: Streptavidin-HRP.
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
- Stop Solution: 2N H₂SO₄.
- ELISA Plates: 96-well microplates.

Procedure

- Plate Coating:
 - Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
 - Add 100 µL of the diluted antibody to each well of the microplate.
 - Incubate overnight at 4°C.

- Blocking:
 - Wash the plate three times with Wash Buffer.
 - Add 200 μ L of Blocking Buffer to each well.
 - Incubate for 1-2 hours at room temperature.
- Sample Incubation:
 - Wash the plate three times with Wash Buffer.
 - Prepare serial dilutions of the **SHLP2** standard in Assay Diluent.
 - Add 100 μ L of standards and samples to the appropriate wells.
 - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
 - Wash the plate three times with Wash Buffer.
 - Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.
 - Add 100 μ L of the diluted detection antibody to each well.
 - Incubate for 1-2 hours at room temperature.
- Enzyme Conjugate Incubation:
 - Wash the plate three times with Wash Buffer.
 - Dilute Streptavidin-HRP in Assay Diluent.
 - Add 100 μ L of the diluted conjugate to each well.
 - Incubate for 30 minutes at room temperature in the dark.
- Signal Development:

- Wash the plate five times with Wash Buffer.
- Add 100 μ L of TMB Substrate to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 50 μ L of Stop Solution to each well to stop the reaction.
- Data Analysis:
 - Read the absorbance at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance versus the concentration of the standards.
 - Determine the concentration of **SHLP2** in the samples by interpolating from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. SHLP2 peptide [novoprolabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SHLP2 Antibody in Western Blot and ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610463#shlp2-antibody-for-western-blot-and-elisa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com